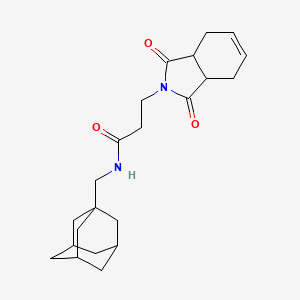![molecular formula C15H21N3O6S B7534809 [2-(2-Methylpropylcarbamoylamino)-2-oxoethyl] 3-(methanesulfonamido)benzoate](/img/structure/B7534809.png)
[2-(2-Methylpropylcarbamoylamino)-2-oxoethyl] 3-(methanesulfonamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2-Methylpropylcarbamoylamino)-2-oxoethyl] 3-(methanesulfonamido)benzoate is a chemical compound that belongs to the class of sulfonamides. It is commonly known as MS-275, and it has been widely studied for its potential use in cancer treatment. MS-275 is a histone deacetylase inhibitor, which means that it can alter the expression of genes by modifying the structure of chromatin.
Mechanism of Action
MS-275 works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histones. Histones are proteins that help package DNA into a compact structure called chromatin. When histones are acetylated, the chromatin structure becomes more relaxed, allowing for gene expression. When histones are deacetylated, the chromatin structure becomes more compact, leading to gene repression. By inhibiting HDAC activity, MS-275 can increase histone acetylation, leading to changes in gene expression.
Biochemical and Physiological Effects:
MS-275 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. MS-275 has also been shown to modulate the immune response by increasing the activity of natural killer cells and T cells. In addition, MS-275 has been shown to have anti-inflammatory effects by inhibiting the production of cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using MS-275 in lab experiments is its specificity for HDACs. Unlike other HDAC inhibitors, MS-275 selectively targets class I HDACs, which are overexpressed in many types of cancer. Another advantage of MS-275 is its low toxicity and good pharmacokinetic properties. However, one limitation of using MS-275 in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential for off-target effects, which can lead to unwanted side effects.
Future Directions
There are several potential future directions for MS-275 research. One direction is to investigate its use in combination with other chemotherapy drugs to enhance their anti-tumor activity. Another direction is to study its use in combination with immunotherapy drugs to enhance the immune response against cancer. Additionally, MS-275 could be studied for its potential use in treating other diseases, such as neurodegenerative disorders and cardiovascular disease. Finally, further studies could be conducted to identify potential biomarkers for MS-275 response, which could help personalize cancer treatment.
Synthesis Methods
The synthesis of MS-275 involves a multi-step process that starts with the reaction of 3-aminobenzoic acid with thionyl chloride to form 3-chlorobenzoic acid. The 3-chlorobenzoic acid is then reacted with sodium methoxide to form the corresponding methyl ester. The methyl ester is then reacted with 3-aminopropanol to form the amide intermediate. The amide intermediate is then treated with isobutyl isocyanate to form the final product, MS-275.
Scientific Research Applications
MS-275 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and colon cancer. MS-275 has also been shown to enhance the anti-tumor activity of other chemotherapy drugs, such as cisplatin and doxorubicin. In addition to its anti-cancer properties, MS-275 has also been studied for its potential use in treating other diseases, such as HIV, malaria, and inflammation.
properties
IUPAC Name |
[2-(2-methylpropylcarbamoylamino)-2-oxoethyl] 3-(methanesulfonamido)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O6S/c1-10(2)8-16-15(21)17-13(19)9-24-14(20)11-5-4-6-12(7-11)18-25(3,22)23/h4-7,10,18H,8-9H2,1-3H3,(H2,16,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANSQLIEVCWFJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)NC(=O)COC(=O)C1=CC(=CC=C1)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Methylpropylcarbamoylamino)-2-oxoethyl] 3-(methanesulfonamido)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

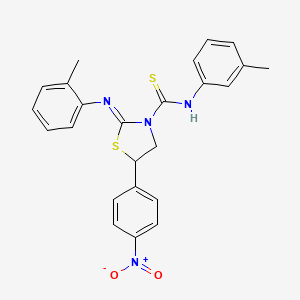
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide](/img/structure/B7534740.png)
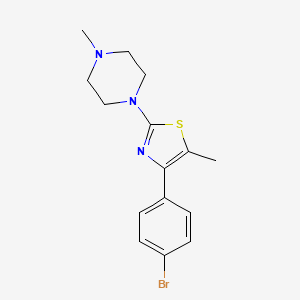
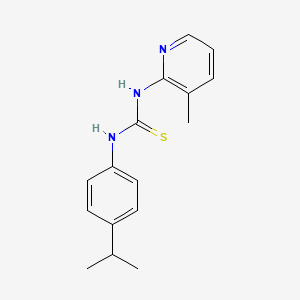
![[2-(3,5-Dicarbamoylanilino)-2-oxoethyl] 2-[3-(trifluoromethyl)phenoxy]acetate](/img/structure/B7534752.png)
![N-[1-[[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methyl]piperidin-4-yl]-N-methylmethanesulfonamide](/img/structure/B7534757.png)
![4-[(Butylsulfonylamino)methyl]benzenesulfonamide](/img/structure/B7534769.png)
![2-[[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]propanoic acid](/img/structure/B7534773.png)
![4-(4-chlorophenyl)-5-[(2-methoxy-5-piperidin-1-ylsulfonylphenyl)diazenyl]-N-prop-2-enyl-1,3-thiazol-2-amine](/img/structure/B7534778.png)

![1-(4-fluorophenyl)-N~4~-[2-(1H-indol-3-yl)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7534783.png)
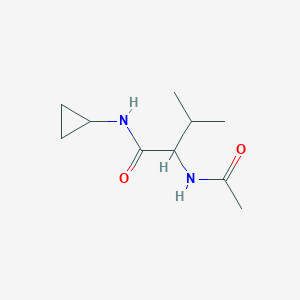
![[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7534799.png)
